
Glcn-2S, NA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucosamine-2-sulfate, N-acetyl (Glcn-2S, NA): is a derivative of glucosamine, an amino sugar that is a key component of various polysaccharides. It is widely distributed in nature and plays a crucial role in the formation of cartilage and other connective tissues. This compound is particularly significant in the biomedical field due to its anti-inflammatory and joint health-promoting properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glucosamine-2-sulfate, N-acetyl can be synthesized through the acetylation of glucosamine followed by sulfation. The process typically involves the use of acetic anhydride for acetylation and sulfur trioxide-pyridine complex for sulfation. The reaction conditions include maintaining a controlled temperature and pH to ensure the stability of the compound .
Industrial Production Methods: Industrial production of Glucosamine-2-sulfate, N-acetyl often involves the extraction of glucosamine from chitin, which is found in the exoskeletons of crustaceans. The extracted glucosamine is then subjected to chemical modifications to produce the desired compound. Enzymatic methods using chitinase and other specific enzymes are also employed to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Glucosamine-2-sulfate, N-acetyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucosaminic acid derivatives.
Reduction: Reduction reactions can convert it back to glucosamine.
Substitution: Substitution reactions can introduce different functional groups, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various alkylating agents can be used under controlled pH and temperature conditions.
Major Products:
Oxidation: Glucosaminic acid derivatives.
Reduction: Glucosamine.
Substitution: Functionalized glucosamine derivatives with enhanced biological properties.
Aplicaciones Científicas De Investigación
Glucosamine-2-sulfate, N-acetyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex carbohydrates and glycosaminoglycans.
Biology: Plays a role in cell signaling and structural integrity of tissues.
Medicine: Widely used in the treatment of osteoarthritis and other joint-related disorders due to its anti-inflammatory properties.
Industry: Utilized in the production of dietary supplements, cosmetics, and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Glucosamine-2-sulfate, N-acetyl involves its incorporation into the biosynthesis of glycosaminoglycans, which are essential components of cartilage. It stimulates the production of proteoglycans and hyaluronic acid, thereby enhancing the structural integrity and function of joints. The compound also inhibits inflammatory pathways, reducing pain and inflammation associated with joint disorders .
Comparación Con Compuestos Similares
- Glucosamine hydrochloride
- Glucosamine sulfate
- N-acetylglucosamine
Comparison:
- Glucosamine hydrochloride and glucosamine sulfate are commonly used in joint health supplements but differ in their bioavailability and efficacy. Glucosamine-2-sulfate, N-acetyl is unique due to its dual modification (acetylation and sulfation), which enhances its stability and biological activity.
- N-acetylglucosamine is another derivative with similar applications but lacks the sulfate group, which is crucial for certain biological functions .
Propiedades
Fórmula molecular |
C6H12NNaO8S |
|---|---|
Peso molecular |
281.22 g/mol |
Nombre IUPAC |
sodium;N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamate |
InChI |
InChI=1S/C6H13NO8S.Na/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14;/h2-11H,1H2,(H,12,13,14);/q;+1/p-1/t2-,3-,4-,5-,6-;/m1./s1 |
Clave InChI |
WFTBTPAPJHFBJM-OCOFDJSDSA-M |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] |
SMILES canónico |
C(C1C(C(C(C(O1)O)NS(=O)(=O)[O-])O)O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


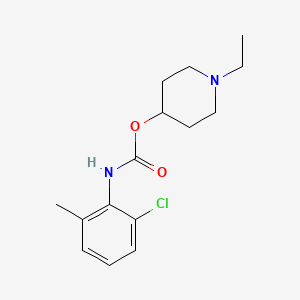
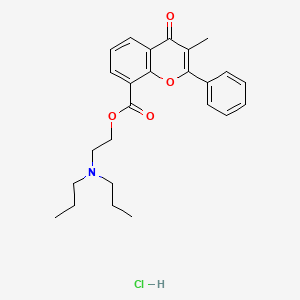
![L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13824320.png)

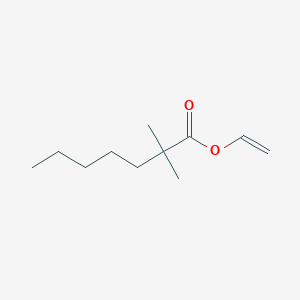
![1-(4-Butoxy-3-ethoxyphenyl)-2-(3-hydroxypropyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B13824338.png)
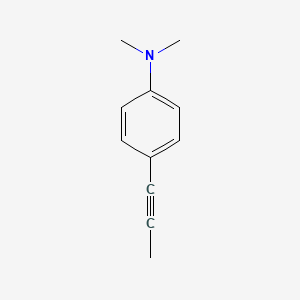
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B13824343.png)
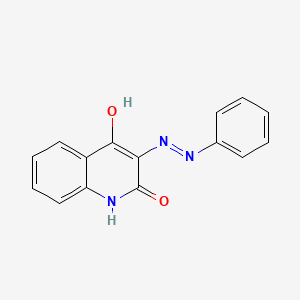
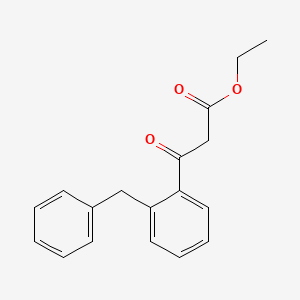

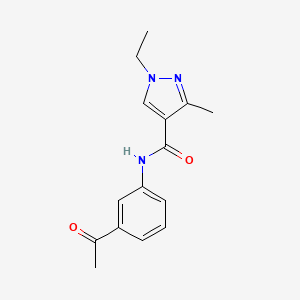
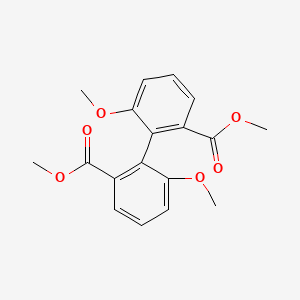
![(2Z)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13824387.png)
